molecular formula C9H15N3O5S B5096841 2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid

2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid

Cat. No.: B5096841
M. Wt: 277.30 g/mol
InChI Key: YFEWJSUXDZEOCU-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid is a compound that combines the guanidine functionality with a methoxyphenyl group and sulfuric acid. Guanidine derivatives are known for their strong basicity and are commonly used in various chemical and biological applications. The presence of the methoxyphenyl group adds unique properties to the compound, making it useful in specific scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methyl]guanidine involves the reaction of 4-methoxybenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The resulting product is then treated with sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of 2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)methyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The guanidine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2-[(4-hydroxyphenyl)methyl]guanidine.

    Reduction: Formation of 2-[(4-methoxyphenyl)methyl]amine.

    Substitution: Formation of various substituted guanidine derivatives.

Scientific Research Applications

2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor and in protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chloro-4-methoxyphenyl)methyl]guanidine
  • 2-[(4-hydroxyphenyl)methyl]guanidine
  • 2-[(4-methoxyphenyl)methyl]amine

Uniqueness

2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid is unique due to the combination of the methoxyphenyl group and guanidine functionality, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.H2O4S/c1-13-8-4-2-7(3-5-8)6-12-9(10)11;1-5(2,3)4/h2-5H,6H2,1H3,(H4,10,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEWJSUXDZEOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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